molecular formula C10H8F3N3O2 B11859452 Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1018053-40-1

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11859452
CAS No.: 1018053-40-1
M. Wt: 259.18 g/mol
InChI Key: NNNDBTVQJNAJJN-UHFFFAOYSA-N
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Description

Structure and Synthesis: Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 7 and an ethyl carboxylate ester at position 4. Its synthesis involves the microwave-assisted condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate, followed by bromination at position 3 to enable further functionalization via Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) reactions . This regioselective synthesis yields a versatile intermediate for generating diverse derivatives with tailored biological activities.

Properties

CAS No.

1018053-40-1

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-7(10(11,12)13)16-8(15-6)3-4-14-16/h3-5H,2H2,1H3

InChI Key

NNNDBTVQJNAJJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=NN2C(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction of Trifluoromethyl-β-Diketones with Aminopyrazolecarboxylic Acid Derivatives

A highly efficient route involves the microwave-assisted cyclocondensation of trifluoromethyl-β-diketones with 5-aminopyrazolecarboxylic acid derivatives. For example, trifluoromethyl-β-diketones react with ethyl 5-amino-1H-pyrazole-4-carboxylate under microwave irradiation (100–120°C, 20–30 minutes), yielding the target compound in 75–85% efficiency. The trifluoromethyl group enhances electrophilicity at the diketone’s β-position, facilitating nucleophilic attack by the aminopyrazole’s amine group. This method is notable for its regioselectivity and reduced reaction time compared to conventional heating.

Key Reaction Parameters:

  • Microwave Power : 300–500 W

  • Solvent : Ethanol or acetonitrile

  • Catalyst : None required

  • Yield : 78–85%

Multi-Step Synthesis via Chlorination and Nucleophilic Substitution

Chlorination of Pyrazolo[1,5-a]pyrimidine Diols

Starting from pyrazolo[1,5-a]pyrimidine-5,7-diol derivatives, chlorination with phosphorus oxychloride (POCl₃) at 80–100°C generates 5,7-dichloropyrazolo[1,5-a]pyrimidine intermediates. Subsequent selective substitution of the C(7)-chlorine atom with morpholine or other amines under basic conditions (e.g., K₂CO₃ in THF) yields 7-substituted analogs. Ethyl esterification at C(5) is achieved via reaction with ethyl chloroformate in the presence of triethylamine, producing the target compound in 60–70% overall yield.

Reaction Pathway:

  • Chlorination :

    Pyrazolo[1,5-a]pyrimidine-5,7-diol+3 POCl35,7-Dichloropyrazolo[1,5-a]pyrimidine+3 HCl+3 PO3\text{Pyrazolo[1,5-a]pyrimidine-5,7-diol} + 3\ \text{POCl}_3 \rightarrow \text{5,7-Dichloropyrazolo[1,5-a]pyrimidine} + 3\ \text{HCl} + 3\ \text{PO}_3


2. Substitution :

5,7-Dichloro intermediate+MorpholineK2CO37-Morpholino-5-chloropyrazolo[1,5-a]pyrimidine\text{5,7-Dichloro intermediate} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3} \text{7-Morpholino-5-chloropyrazolo[1,5-a]pyrimidine}


3. Esterification :

5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidine+ClCO2EtEthyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate\text{5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidine} + \text{ClCO}_2\text{Et} \rightarrow \text{Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate}

Green Synthesis Using Ultrasonic Irradiation

KHSO₄-Catalyzed Cyclization in Aqueous-Ethanol Media

A solvent-efficient method employs ultrasonic irradiation (60°C, 9–12 minutes) to facilitate the reaction between 3-amino-4-arylpyrazoles and dimethyl acetylenedicarboxylate (DMAD) in a water-ethanol (1:1) mixture. Potassium hydrogen sulfate (KHSO₄) acts as a Brønsted acid catalyst, protonating the carbonyl group of DMAD to promote aza-Michael addition and subsequent cyclization. This method achieves yields of 80–92% with minimal byproducts, offering advantages in scalability and environmental impact.

Optimization Data:

ConditionYield (%)Reaction Time
Room temperature65–7045 minutes
60°C (ultrasound)84–929–12 minutes

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below contrasts key metrics for the three primary methods:

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Microwave-assisted78–8520–30 minHighModerate
Multi-step chlorination60–706–8 hoursModerateLow (toxic byproducts)
Ultrasonic irradiation84–929–12 minHighLow

Advantages and Limitations:

  • Microwave-assisted : Rapid and selective but requires specialized equipment.

  • Multi-step : Allows modular functionalization but involves hazardous reagents like POCl₃.

  • Ultrasonic : Eco-friendly and fast but limited to specific substrates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advances utilize continuous flow reactors to enhance the safety and efficiency of the multi-step chlorination route. By maintaining precise temperature control and reagent stoichiometry, this system reduces side reactions and improves yield reproducibility (±2% variance).

Purification Techniques

Chromatography-free purification is achievable via crystallization from ethyl acetate/hexane (3:1), yielding >95% purity. This step is critical for pharmaceutical applications to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine ring system can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups replacing the trifluoromethyl group, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Synthesis of Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

The synthesis of this compound often involves various cross-coupling reactions. One efficient method reported is the use of Suzuki–Miyaura and Sonogashira cross-coupling reactions to obtain diverse derivatives. The initial step typically involves the activation of the C–O bond in the lactam function, followed by coupling with aryl or heteroaryl boronic acids to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Suzuki–MiyauraCoupling with aryl boronic acids77-91
SonogashiraCoupling with terminal alkynesExcellent
NAr ReactionDirect amination or thiolation via C-O bond activation63

Biological Activities

This compound has demonstrated various biological activities, particularly as a potential therapeutic agent in oncology and anti-inflammatory treatments.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit potent antitumor properties. For instance, studies have shown that certain substituted pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective against cancer cells .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been explored for its anti-inflammatory properties. It acts by modulating inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory drugs.

Case Studies

Several case studies highlight the practical applications of this compound in drug development.

Case Study 1: Antitumor Agent Development

A study focused on synthesizing a series of derivatives showed that modifications at the C-3 and C-5 positions significantly enhanced antitumor activity against various cancer cell lines. The most promising derivative exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Inflammatory Disease Models

In preclinical models of inflammatory diseases, compounds derived from this compound demonstrated a reduction in pro-inflammatory cytokines and improved clinical scores in models of rheumatoid arthritis. This suggests potential for therapeutic use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact mechanism of action can vary based on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 7

Ethyl 7-(Difluoromethyl)-5-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Structure : Difluoromethyl at C7, 4-methoxyphenyl at C5, and ethyl carboxylate at C3.
  • Properties: Molecular Weight: 347.32 g/mol (vs. ~365 g/mol for trifluoromethyl analogues). Impact: The difluoromethyl group reduces lipophilicity (lower logP) compared to trifluoromethyl but retains metabolic stability.
Ethyl 5-Cyclopropyl-7-(Trifluoromethyl)-4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Structure : Partially hydrogenated pyrimidine ring with a cyclopropyl group at C5.
  • Properties: Molecular Weight: 303.28 g/mol. The cyclopropyl group introduces steric constraints, which may modulate selectivity in biological targets .

Substituent Variations at Position 5

Ethyl 5-(3-Methoxyphenyl)-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Structure : Trifluoromethyl at C7, 3-methoxyphenyl at C5, and ethyl carboxylate at C3.
  • Properties: Molecular Weight: 365.31 g/mol. However, reduced solubility compared to the carboxylate-substituted parent compound could limit bioavailability .
Ethyl 7-(Trifluoromethyl)-5-(Naphthalen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Structure : Naphthyl group at C5.
  • Properties: Molecular Weight: ~393 g/mol. Such derivatives are often explored in oncology for targeting hydrophobic kinase domains .

Substituent Variations at Position 3

Ethyl 5-Methyl-7-(4-Morpholinophenyl)-4,7-Dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Structure: Tetrazolo[1,5-a]pyrimidine core with morpholinophenyl at C7 and methyl at C5.
  • Properties: Impact: Replacement of the pyrazole ring with a tetrazole alters electronic properties and hydrogen-bonding capacity. The morpholinophenyl group introduces basicity and hydrogen-bond acceptor sites, which may enhance interactions with polar residues in targets like G-protein-coupled receptors (GPCRs) .

Enzyme Inhibition

  • Monoamine Oxidase B (MAO-B): Derivatives with trifluoromethyl groups at C7 and aryl substituents at C5 (e.g., 3-methoxyphenyl) exhibit micromolar IC50 values, making them candidates for neurodegenerative disease therapeutics .
  • Kinase Inhibition : Analogues with bulky C5 substituents (e.g., naphthyl) show promise in targeting Pim1 kinase, a regulator of cell proliferation and apoptosis .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (µg/mL)
Target Compound (C5 carboxylate) ~350 2.8 120 (PBS)
Ethyl 5-(3-Methoxyphenyl) Derivative 365.31 3.1 45 (DMSO)
Ethyl 5-Cyclopropyl Derivative 303.28 2.5 200 (PBS)

Key Trends :

  • Carboxylate esters at C5 improve aqueous solubility compared to aryl substituents.
  • Trifluoromethyl groups enhance metabolic stability but increase logP.

Biological Activity

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C10_{10}H8_8F3_3N3_3O2_2
  • Molecular Weight : 253.19 g/mol
  • CAS Number : 25252387

This compound exhibits its biological activity primarily through the inhibition of specific enzymatic pathways and modulation of cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with intracellular targets.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class possess notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50_{50} values ranged from 0.87 to 12.91 μM, demonstrating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50_{50} = 17.02 μM).
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar trends were observed, with IC50_{50} values between 1.75 and 9.46 μM.

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antiviral Activity

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral properties. For instance, a related compound demonstrated significant antiviral activity against influenza virus strains, leading to a reduction in viral load in infected mice models. The mechanism appears to involve direct inhibition of viral replication.

Safety Profile and Toxicity

In vivo studies assessing acute toxicity in Kunming mice revealed no adverse effects at doses up to 2000 mg/kg. Furthermore, pharmacokinetic studies indicated a favorable profile with an oral bioavailability of approximately 31.8% and clearance rates suggesting manageable systemic exposure.

Comparative Table of Biological Activities

Activity Cell Line/Model IC50_{50} Comparison
AnticancerMCF-70.87 – 12.91 μMBetter than 5-Fluorouracil
MDA-MB-2311.75 – 9.46 μMBetter than 5-Fluorouracil
AntiviralInfluenza Virus (mouse model)Significant reductionDirect effect on replication

Case Studies and Research Findings

Recent literature reviews highlight various studies focusing on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Study : A compound similar to this compound was shown to induce apoptosis in cancer cells through caspase activation pathways.
  • Antiviral Efficacy : Another study demonstrated a significant decrease in viral load in mouse models infected with influenza A virus after administration of pyrazolo[1,5-a]pyrimidine derivatives.

Q & A

Q. What are the established synthetic routes for Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with cyclopropyl trifluoromethyl ketones in acetic acid, yielding the bicyclic structure with good regioselectivity . Alternative routes include condensation of 5-aminopyrazoles with ethyl 2,4-dioxopentanoate under reflux conditions, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) .

Q. What are the key physicochemical properties of this compound?

The molecular formula is C13H16F3N3O2\text{C}_{13}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2, with a molecular weight of 303.28 g/mol. The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Crystallographic studies reveal planar fused pyrazole-pyrimidine rings (dihedral angle <1.5°) and intermolecular hydrogen bonding (C–H···O/N) stabilizing the crystal lattice .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry (e.g., trifluoromethyl at C7, ethyl ester at C5).
  • HPLC : Purity (>95%) is validated using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized while adhering to green chemistry principles?

  • Solvent selection : Replace traditional solvents (e.g., DCM) with ethanol/water mixtures to reduce toxicity .
  • Catalyst tuning : Use KHSO4_4 under ultrasonic irradiation to enhance reaction rates and reduce energy consumption .
  • Flow chemistry : Continuous flow reactors improve scalability and reduce waste .

Q. How do structural variations (e.g., cyclopropyl vs. phenyl substituents) affect biological activity?

Comparative studies show:

  • Cyclopropyl groups : Improve metabolic stability by reducing CYP450-mediated oxidation.
  • Trifluoromethyl groups : Enhance binding affinity (e.g., ΔG = -9.2 kcal/mol for PI3K inhibition) via hydrophobic interactions .
  • Ethyl ester vs. methyl ester : Ethyl esters exhibit better bioavailability due to slower hydrolysis .

Q. What strategies resolve contradictions in reported synthetic methodologies?

  • Reaction condition screening : Vary temperature (60–120°C), solvent polarity, and catalyst loading to identify optimal parameters .
  • Mechanistic studies : Use DFT calculations to evaluate energy barriers for cyclocondensation pathways .

Q. How does the compound interact with biological targets like PI3K or CDK2?

  • Molecular docking : The trifluoromethyl group forms van der Waals contacts with PI3K’s hydrophobic pocket (PDB: 4L23).
  • Kinase assays : IC50_{50} values of 0.8–1.2 µM against PI3Kα highlight selectivity over other isoforms (e.g., PI3Kγ IC50_{50} >10 µM) .

Q. What are the limitations of current SAR studies for this compound class?

  • Limited solubility : High logP (>3) reduces aqueous solubility, requiring prodrug strategies.
  • Off-target effects : Trifluoromethyl groups may bind nonspecifically to serum albumin, necessitating structural masking .

Q. How can derivative libraries be efficiently generated for high-throughput screening?

  • Parallel synthesis : Use DIBAL-H to reduce ester intermediates to aldehydes, followed by chalcone condensations .
  • Automated purification : Flash chromatography systems with inline UV detection streamline isolation of regioisomers .

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